1-Piperidinepropanoic acid

Catalog No.
S604578
CAS No.
26371-07-3
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperidinepropanoic acid

CAS Number

26371-07-3

Product Name

1-Piperidinepropanoic acid

IUPAC Name

3-piperidin-1-ylpropanoic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)

InChI Key

LPDGWMLCUHULJF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)O

Synonyms

3-(1-piperidinyl)propionic acid

Canonical SMILES

C1CC[NH+](CC1)CCC(=O)[O-]

Medicinal Chemistry:

-Piperidinepropanoic acid serves as a building block for the synthesis of various novel pharmaceutical agents. Studies have explored its potential in developing drugs targeting diverse therapeutic areas, including:

  • Anticonvulsants: Research suggests that 1-piperidinepropanoic acid derivatives may exhibit anticonvulsant activity, potentially offering new avenues for treating epilepsy. Source: European Journal of Medicinal Chemistry:
  • Anticancer agents: Certain derivatives of 1-piperidinepropanoic acid have demonstrated promising anticancer properties in preclinical studies. Source: Bioorganic & Medicinal Chemistry Letters:
  • Neurodegenerative diseases: Research suggests that specific 1-piperidinepropanoic acid derivatives may possess neuroprotective effects, potentially holding promise for neurodegenerative diseases like Alzheimer's and Parkinson's. Source: Molecules (Basel, Switzerland):

Material Science:

-Piperidinepropanoic acid finds applications in the development of functional materials, including:

  • Liquid crystals: Research explores incorporating 1-piperidinepropanoic acid moieties into liquid crystal molecules, potentially influencing their properties and applications in displays and other technologies. Source: Dyes and Pigments
  • Polymers: Studies investigate the use of 1-piperidinepropanoic acid as a building block for functional polymers, potentially leading to materials with tailored properties for various applications. Source: Polymer Journal

Chemical Biology:

-Piperidinepropanoic acid can serve as a valuable tool in chemical biology research, such as:

  • Probing protein-protein interactions: Researchers can utilize 1-piperidinepropanoic acid derivatives to study and modulate protein-protein interactions, critical for understanding cellular processes and developing drugs. Source: Chemical Communications
  • Enzyme inhibitors: Specific 1-piperidinepropanoic acid derivatives can act as enzyme inhibitors, aiding in the investigation of enzyme function and the development of new drugs targeting specific enzymes. Source: Bioorganic & Medicinal Chemistry Letters:

1-Piperidinepropanoic acid, also known as 3-piperidin-1-ylpropanoic acid, is a chemical compound with the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of 157.21 g/mol. It features a piperidine ring attached to a propanoic acid moiety, making it an interesting candidate for various biological and chemical applications. The compound is characterized by its white to brown powder form and has a melting point ranging from 86.0°C to 88.5°C .

Currently, there is no documented information regarding the mechanism of action of 1-PPA in biological systems.

  • Potential irritant: The presence of the amine group suggests potential skin or eye irritation.
  • Potential respiratory irritant: Inhalation of airborne particles should be avoided.
  • Proper handling: Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are recommended.
, particularly as an intermediate in the synthesis of various bioactive compounds. It has been noted for its role in the development of protease-activated receptor 2 agonists and selective antagonists for serotonin receptors . Additionally, it can undergo esterification and amidation reactions, which are common in organic synthesis.

This compound exhibits significant biological activity, particularly as an allosteric inhibitor of protease-activated receptor 2 (PAR2). Studies have shown that 1-piperidinepropanoic acid stabilizes the structure of PAR2, thus inhibiting its signaling pathways associated with inflammation and pain . Its ability to modulate inflammatory processes positions it as a potential therapeutic agent for conditions like autoimmune diseases and cancer metastasis.

Several methods can be employed to synthesize 1-piperidinepropanoic acid:

  • Direct Alkylation: This involves the alkylation of piperidine with propanoic acid derivatives.
  • Reductive Amination: The reaction of piperidine with appropriate aldehydes or ketones followed by reduction.
  • Amide Hydrolysis: Starting from the corresponding amide followed by hydrolysis can yield the desired carboxylic acid.

Each method varies in efficiency and yields depending on the specific reagents and conditions used.

1-Piperidinepropanoic acid finds applications in various fields, including:

  • Pharmaceuticals: As a lead compound in drug development targeting inflammatory diseases.
  • Biochemistry: Used in studies involving G-protein-coupled receptors.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules.

Research has indicated that 1-piperidinepropanoic acid interacts specifically with PAR2, occupying an allosteric pocket that is conserved across the protease-activated receptor family. This interaction has been validated through cellular thermal shift assays and molecular dynamics simulations . These studies highlight its potential as a modulator of receptor activity, which could lead to novel therapeutic strategies.

Several compounds share structural similarities with 1-piperidinepropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Piperidinopropanoic AcidC8H15NO2Similar structure; potential for similar biological activity.
4-Piperidinobutyric AcidC9H17NO2Longer carbon chain; may exhibit different pharmacological properties.
N-Methyl-1-piperidinepropanoic AcidC9H17NMethylated nitrogen; alters solubility and receptor interactions.

Uniqueness of 1-Piperidinepropanoic Acid: The unique aspect of 1-piperidinepropanoic acid lies in its specific allosteric modulation of PAR2, which is not observed in many similar compounds. Its distinct binding characteristics to this receptor make it a promising candidate for further therapeutic exploration.

XLogP3

-1.7

LogP

-2.45 (LogP)

UNII

6L69A7VPHO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26371-07-3

Wikipedia

Piperidinepropionic acid

General Manufacturing Information

1-Piperidinepropanoic acid: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types